Cyclohexyl(piperazino)methanone hydrochloride

Vue d'ensemble

Description

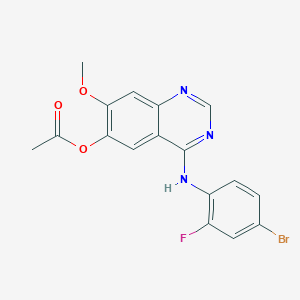

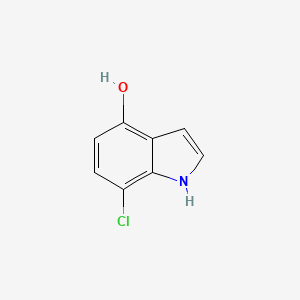

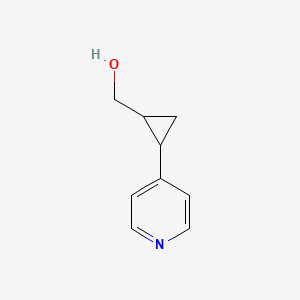

Cyclohexyl(piperazino)methanone hydrochloride, also known as CPP, is a compound that has garnered attention in scientific research due to its unique physical and chemical properties. It has a molecular formula of C11H21ClN2O and an average mass of 232.750 Da .

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives, which would include Cyclohexyl(piperazino)methanone hydrochloride, have been published from 2015–2020 . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis

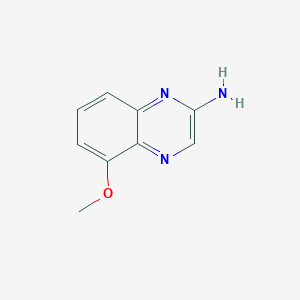

The molecular structure of Cyclohexyl(piperazino)methanone hydrochloride consists of a cyclohexyl group attached to a piperazino group via a methanone linkage . The compound also contains a hydrochloride group, which contributes to its unique physical and chemical properties.Physical And Chemical Properties Analysis

Cyclohexyl(piperazino)methanone hydrochloride has a molecular weight of 232.75 g/mol. Its melting point is between 255-258 degrees Celsius .Applications De Recherche Scientifique

Anticancer and Antituberculosis Studies

Cyclohexyl(piperazino)methanone hydrochloride derivatives have shown promising results in the field of anticancer and antituberculosis studies. A study demonstrated that certain derivatives exhibited significant in vitro anticancer and antituberculosis activities. This indicates the potential of these compounds in the development of new therapeutic agents for these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).

HIV Treatment

In the context of HIV treatment, specific derivatives of Cyclohexyl(piperazino)methanone hydrochloride have been identified as potent noncompetitive allosteric antagonists of the CCR5 receptor, demonstrating significant antiviral effects against HIV-1. This highlights its potential application in HIV therapy (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

Alzheimer's Disease Therapy

These compounds have also been explored for their potential in Alzheimer's disease therapy. A study synthesizing multifunctional amides showed moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their relevance in developing new drugs for Alzheimer's disease (Hassan et al., 2018).

Tubulin Polymerization Inhibitors

Further research into Cyclohexyl(piperazino)methanone hydrochloride derivatives has shown that they can act as potent inhibitors of tubulin polymerization. This property is significant in the development of new cancer treatments, as inhibition of tubulin polymerization can lead to cell cycle arrest in cancer cells (Prinz et al., 2017).

Antimicrobial Activity

These derivatives have also displayed antimicrobial activity. A study reported the synthesis of new pyridine derivatives showing variable and modest activity against strains of bacteria and fungi, indicating their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antihistamines Synthesis

Additionally, Cyclohexyl(piperazino)methanone hydrochloride and its derivatives have been used in the synthesis of antihistamine drugs, demonstrating their significance in pharmaceutical chemistry (Narsaiah & Narsimha, 2011).

Propriétés

IUPAC Name |

cyclohexyl(piperazin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.ClH/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13;/h10,12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTBZOJNRCJVRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl(piperazino)methanone hydrochloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1646762.png)

![1-[(4-Methoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1646783.png)